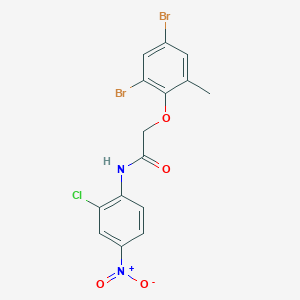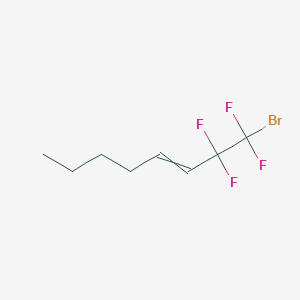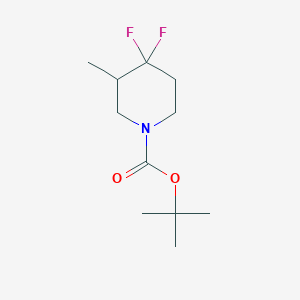![molecular formula C16H16N2O4 B12451755 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxyl, nitro, and imino groups, which contribute to its distinctive reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-propylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted phenols.
Applications De Recherche Scientifique
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol involves its interaction with biological targets through its functional groups. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, while the imino group can form coordination bonds with metal ions. These interactions can modulate enzymatic activities and cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol
- 2-{[(E)-(2-hydroxy-4-nitrophenyl)methylidene]amino}-4-nitrophenol
- 2-{[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]amino}phenol
Uniqueness
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol stands out due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C16H16N2O4/c1-2-3-11-4-6-16(20)14(8-11)17-10-12-9-13(18(21)22)5-7-15(12)19/h4-10,19-20H,2-3H2,1H3 |
Clé InChI |
FIFOXQSVOWPZAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12451685.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
methyl}morpholine](/img/structure/B12451727.png)

![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)



![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
